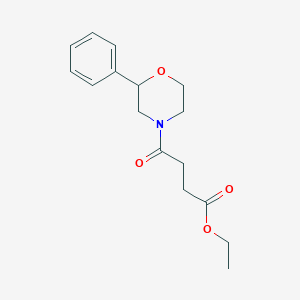

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAIMKZQSIVPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is used in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel compounds. In biology and medicine, it has potential therapeutic properties that are being explored for various treatments. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

(a) Ethyl 4-oxo-4-(4-phenylphenyl)butanoate ()

- Molecular Formula : C₁₈H₁₈O₃

- Key Features : Contains a biphenyl group instead of the morpholine ring.

- Properties : Higher molecular weight (282.33 g/mol) compared to the target compound, likely due to the biphenyl group. The absence of a nitrogen heterocycle (morpholine) may reduce solubility in polar solvents.

- Applications : Used in organic synthesis; biphenyl groups are common in materials science for π-π stacking interactions .

(b) Ethyl 4-oxo-4-(4-Methylphenyl)butanoate ()

- Key Features : Substituted with a methylphenyl group.

- Comparison : The methyl group introduces steric hindrance but lacks the electron-donating effects of the morpholine’s oxygen and nitrogen atoms. This may reduce nucleophilic reactivity at the ketone position compared to the target compound .

(c) Ethyl 3-oxo-4-phenylbutanoate ()

- Molecular Formula : C₁₂H₁₄O₃

- Key Difference : Ketone group at the 3-position instead of 3.

- Impact: The 3-oxo configuration enhances enolate formation capability, making it more reactive in Claisen or aldol condensations. This contrasts with the 4-oxo structure, which may stabilize resonance forms differently .

Analogues with Heterocyclic Substituents

(a) Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate ()

- Molecular Formula : C₁₇H₂₅N₃O₃

- Key Features : Replaces morpholine with a piperidine-pyridinyl system.

- Comparison : The pyridine ring introduces aromaticity and basicity, while piperidine’s saturated ring may reduce conformational flexibility compared to morpholine. This could affect binding affinity in biological systems .

(b) Ethyl 4-Oxo-4-(3-pyridyl)butanoate ()

- Key Features : Substituted with a pyridyl group.

- Biological Relevance: Involved in nicotine degradation pathways in M. The target compound’s morpholine group lacks such direct enzymatic associations .

Physicochemical Properties Comparison

Biological Activity

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a butanoate group, a ketone functional group, and a morpholine ring. Its molecular formula is CHNO, with a molar mass of approximately 225.25 g/mol. The presence of the phenyl group attached to the morpholine enhances its potential biological activity.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely attributed to its structural similarities with other bioactive compounds, which allows it to interact with various biological targets.

The mechanism of action involves binding to specific receptors and modulating their activity, which can influence pain perception and inflammatory pathways. Interaction studies have shown that this compound can affect the activity of certain enzymes and receptors, potentially leading to therapeutic effects in conditions associated with inflammation and pain.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-oxo-4-(2-methylmorpholin-4-yl)butanoate | CHNO | Methyl group substitution on morpholine |

| Ethyl 2-(2-phenyloxymethyl)-butanoate | CHO | Ether linkage instead of ketone |

| Ethyl 2-methylacetoacetate | CHO | Simpler structure without morpholine |

| Ethyl 2-(pyridin-3-yloxy)-butanoate | CHNO | Pyridine ring instead of morpholine |

This table highlights the distinct features of this compound, particularly its combination of a morpholine ring with a ketone functional group.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Analgesic Effects : Animal models have shown that administration of this compound leads to a notable decrease in pain response in inflammatory pain models, suggesting its efficacy as an analgesic .

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves a multi-step reaction starting with ethyl acetoacetate and 2-phenylmorpholine. Key steps include:

Condensation : Reacting ethyl acetoacetate with 2-phenylmorpholine under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–8 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

- Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), temperature control (prevents decomposition), and catalyst loading (5–10 mol% improves efficiency) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm), morpholine protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 318.17 (calculated for C₁₆H₂₀NO₄) .

- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Target Engagement : Acts as a precursor for kinase inhibitors due to its morpholine moiety, which mimics ATP-binding motifs .

- Biological Screening : In vitro assays (e.g., enzyme inhibition, cytotoxicity) require dissolution in DMSO (10 mM stock) followed by dilution in PBS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Key parameters:

- Space group: P2₁/c (common for similar esters) .

- R-factor: Aim for <0.05 with high-resolution data (<1.0 Å) .

- Data Interpretation : Compare observed bond angles (C-O-C ~120°) and torsion angles (morpholine ring puckering) with DFT-optimized models .

Q. How do structural modifications (e.g., substituents on morpholine) alter biological activity?

- Methodological Answer :

- Comparative Analysis :

| Compound | Substituent | IC₅₀ (μM) vs. Kinase X |

|---|---|---|

| Target | 2-Phenyl | 0.45 ± 0.02 |

| Analog A | 4-Methyl | 1.20 ± 0.10 |

| Analog B | 3-Fluoro | 0.80 ± 0.05 |

- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance binding affinity by stabilizing H-bonds in the active site .

Q. What strategies address contradictions in kinetic vs. cellular activity data?

- Methodological Answer :

- Data Validation :

Confirm enzyme purity via SDS-PAGE and activity assays .

Use orthogonal cellular models (e.g., primary cells vs. immortalized lines) to rule out off-target effects .

- Case Study : Discrepancies in IC₅₀ values (kinase assay: 0.45 μM; cell-based: 5 μM) may stem from poor membrane permeability. Mitigate via prodrug design (e.g., ester hydrolysis derivatives) .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), CYP450 inhibition (high risk for 3A4), and bioavailability (30–50%) .

- Docking Studies : AutoDock Vina models interactions with CYP3A4 (binding energy ≤ -8 kcal/mol indicates high metabolism risk) .

Handling and Safety Considerations

- Storage : -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.